Tin(2+) methacrylate

Description

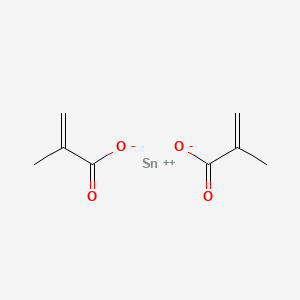

Tin(2+) methacrylate (chemical formula: Sn(CH₂=C(CH₃)COO)₂) is an organotin compound where a tin(II) ion is coordinated with two methacrylate anions. Methacrylates are esters of methacrylic acid, widely used in polymer chemistry due to their ability to undergo radical polymerization. This compound is primarily utilized as a polymerization catalyst or crosslinking agent in specialty polymers, though its applications are niche compared to other organotin compounds like tributyltin (TBT) or tin(II) ethylhexanoate .

Key properties of this compound include:

- Molecular Weight: ~290.88 g/mol (calculated).

- Reactivity: The tin(II) center is redox-active, enabling catalytic activity in radical polymerization reactions.

- Stability: Prone to oxidation in air, forming tin(IV) species.

Propriétés

Numéro CAS |

76148-13-5 |

|---|---|

Formule moléculaire |

C8H10O4Sn |

Poids moléculaire |

288.87 g/mol |

Nom IUPAC |

2-methylprop-2-enoate;tin(2+) |

InChI |

InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

Clé InChI |

MBSDEGCNBZHTNW-UHFFFAOYSA-L |

SMILES canonique |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le méthacrylate d'étain(II) peut être synthétisé par réaction du chlorure d'étain(II) avec l'acide méthacrylique. La réaction implique généralement la dissolution du chlorure d'étain(II) dans un solvant approprié, tel que l'éthanol, puis l'ajout d'acide méthacrylique à la solution. Le mélange est agité et chauffé pour faciliter la réaction, ce qui entraîne la formation de méthacrylate d'étain(II).

Méthodes de production industrielle

En milieu industriel, la production de méthacrylate d'étain(II) peut impliquer des méthodes plus évolutives, telles que les procédés en flux continu. Ces méthodes garantissent une qualité et un rendement constants du composé. Les conditions de réaction, notamment la température, la pression et le choix du solvant, sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, le méthacrylate d'étain(II) est utilisé comme précurseur pour la synthèse de polymères à base de méthacrylate. Ces polymères ont des applications dans les revêtements, les adhésifs et les produits d'étanchéité en raison de leurs excellentes propriétés mécaniques et de leur résistance chimique.

Biologie et médecine

Le méthacrylate d'étain(II) a des applications potentielles dans la recherche biomédicale, en particulier dans le développement de matériaux biocompatibles. Sa capacité à former des polymères le rend adapté à la création d'échafaudages pour l'ingénierie tissulaire et les systèmes d'administration de médicaments.

Industrie

Dans le secteur industriel, le méthacrylate d'étain(II) est utilisé dans la production de matériaux haute performance. Ses polymères sont utilisés dans la fabrication de dispositifs optiques, d'électronique et de composants automobiles en raison de leur durabilité et de leur stabilité.

Mécanisme d'action

Le mécanisme par lequel le méthacrylate d'étain(II) exerce ses effets est principalement dû à sa capacité à participer à des réactions de polymérisation. Le centre d'étain(II) peut initier la polymérisation radicalaire, conduisant à la formation de longues chaînes polymères. De plus, la chimie de coordination de l'étain(II) lui permet de former des complexes stables avec divers ligands, améliorant sa polyvalence dans différentes applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, tin(2+) methacrylate is used as a precursor for the synthesis of methacrylate-based polymers. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Biology and Medicine

This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for creating scaffolds for tissue engineering and drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of high-performance materials. Its polymers are employed in the manufacture of optical devices, electronics, and automotive components due to their durability and stability.

Mécanisme D'action

The mechanism by which tin(2+) methacrylate exerts its effects is primarily through its ability to participate in polymerization reactions. The tin(II) center can initiate radical polymerization, leading to the formation of long polymer chains. Additionally, the coordination chemistry of tin(II) allows it to form stable complexes with various ligands, enhancing its versatility in different applications.

Comparaison Avec Des Composés Similaires

Zinc Methacrylate (Zn(CH₂=C(CH₃)COO)₂)

Calcium Methacrylate (Ca(CH₂=C(CH₃)COO)₂)

- Solubility : Insoluble in organic solvents; used in water-based coatings.

- Toxicity: Low toxicity (unlike organotins), making it suitable for biomedical applications.

- Reactivity: Limited catalytic utility due to the inertness of Ca²⁺ in redox reactions .

Lead Methacrylate (Pb(CH₂=C(CH₃)COO)₂)

- Toxicity : Highly toxic, restricted under REACH regulations.

- Catalytic Activity : Comparable to this compound but overshadowed by toxicity concerns .

Organotin Compounds

Tin(II) Ethylhexanoate (Sn(O₂CC₇H₁₅)₂)

- Applications : Industry-standard catalyst for polyurethane and silicone curing.

- Advantages: Higher thermal stability (up to 300°C) and solubility in nonpolar solvents compared to this compound .

Tributyltin Methacrylate (TBT-MA)

- Function : Combines the biocidal activity of TBT with polymerizable methacrylate groups.

- Regulatory Status : Banned in consumer products due to endocrine-disruption risks, unlike this compound, which has fewer ecotoxicity studies .

Comparison Table

| Property | This compound | Zinc Methacrylate | Tin(II) Ethylhexanoate |

|---|---|---|---|

| Molecular Weight | 290.88 g/mol | 279.61 g/mol | 405.12 g/mol |

| Thermal Stability | ~200°C | ~250°C | ~300°C |

| Solubility | Polar aprotic solvents | Polar solvents | Nonpolar solvents |

| Toxicity (LD₅₀) | Moderate | Low | High |

| Catalytic Efficiency | High (redox-active) | Moderate | Very High |

Data synthesized from general organotin literature and methacrylate databases .

Research Findings and Gaps

- Polymerization Efficiency: this compound accelerates acrylate polymerization but is less efficient than tin(II) ethylhexanoate due to steric hindrance from the methacrylate groups .

- Ecotoxicity: Limited data exist on its environmental impact, though organotins are broadly regulated for bioaccumulation risks .

- Structural Insights : NMR and IR spectra of this compound remain underreported compared to zinc or calcium analogs, complicating purity assessments .

Activité Biologique

Tin(II) methacrylate, a compound derived from tin, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article reviews the available literature on the biological effects of tin(II) methacrylate and related tin compounds, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Tin(II) methacrylate is characterized by its methacrylate functional group attached to a tin center. The general formula can be represented as , where the methacrylate moiety contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tin(II) complexes, including those involving tin(II) methacrylate. The following table summarizes key findings regarding the antimicrobial efficacy against various pathogens:

The results indicate that tin(II) complexes exhibit significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds like [Sn(HNPA)Cl2(H2O)2] have shown remarkable effectiveness against Staphylococcus aureus, while others have been effective against Klebsiella pneumoniae.

Antioxidant Activity

In addition to antimicrobial properties, tin(II) methacrylate has demonstrated antioxidant capabilities. Antioxidant assays, such as the DPPH radical scavenging assay, have been employed to evaluate these effects. The following table outlines the antioxidant activities of various tin complexes:

These findings suggest that tin(II) complexes can effectively scavenge free radicals, thereby contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have explored the biological activities of tin(II) compounds. For example, a study on Schiff base tin(II) complexes reported significant antimicrobial and antioxidant activities compared to their ligands. The coordination of phenolic oxygen and nitrogen with tin led to stable complexes with enhanced biological properties .

Another investigation focused on novel heteroleptic tin(II) complexes that were synthesized and characterized using various techniques. These complexes exhibited promising biological activities, indicating that modification of the ligand environment can influence their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.